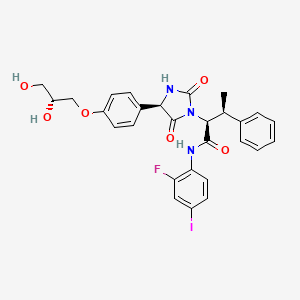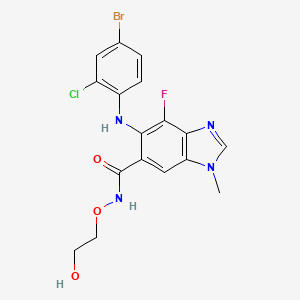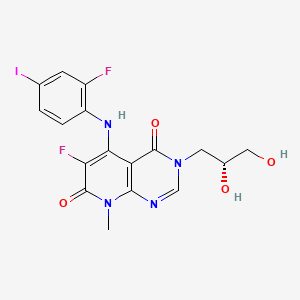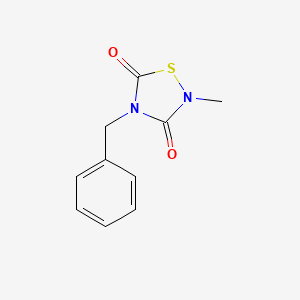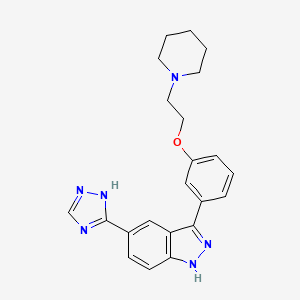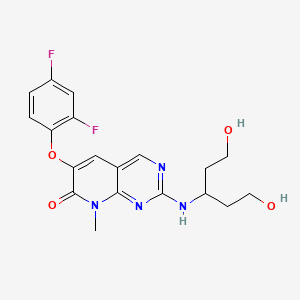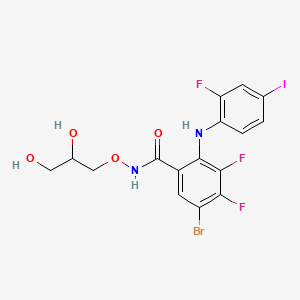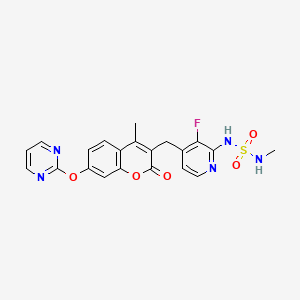![molecular formula C27H34Cl2N4O2 B1684412 N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)
N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZM-274773 is a synthetic organic compound known for its bioactive properties. The compound’s IUPAC name is N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide .
Preparation Methods
The synthesis of ZM-274773 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the dichlorophenyl intermediate: This involves the reaction of a suitable precursor with chlorinating agents to introduce the dichlorophenyl group.
Coupling with piperidine derivative: The dichlorophenyl intermediate is then coupled with a piperidine derivative under specific reaction conditions to form the core structure of ZM-274773.
Introduction of the diazinanone group:
Industrial production methods for ZM-274773 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ZM-274773 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: ZM-274773 can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry studies to explore its binding properties with metal ions.
Biology: The compound has been investigated for its potential as a bioactive molecule in biological assays.
Medicine: ZM-274773 is being studied for its potential therapeutic applications, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of ZM-274773 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and enzymatic reactions .
Comparison with Similar Compounds
ZM-274773 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ZM-241385: Another synthetic organic compound with bioactive properties.
ZM-306416:
ZM-447439: Studied for its role in biological assays.
ZM-274773 stands out due to its specific chemical structure and the unique combination of functional groups, which contribute to its distinct bioactive properties.
Properties
Molecular Formula |
C27H34Cl2N4O2 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide |
InChI |
InChI=1S/C27H34Cl2N4O2/c1-31(26(34)20-6-3-2-4-7-20)19-22(21-8-9-24(28)25(29)18-21)10-15-32-16-11-23(12-17-32)33-14-5-13-30-27(33)35/h2-4,6-9,18,22-23H,5,10-17,19H2,1H3,(H,30,35)/t22-/m1/s1 |
InChI Key |
SCMPVSAUZONHCN-JOCHJYFZSA-N |
Isomeric SMILES |
CN(C[C@@H](CCN1CCC(CC1)N2CCCNC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
SMILES |
CN(CC(CCN1CCC(CC1)N2CCCNC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(CC(CCN1CCC(CC1)N2CCCNC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4 |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZM-274773; ZM 274773; ZM274773. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


